Diethyl[2-(piperidin-4-yloxy)ethyl]amine
Description
Properties
IUPAC Name |
N,N-diethyl-2-piperidin-4-yloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-3-13(4-2)9-10-14-11-5-7-12-8-6-11/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHXQFOWPLVAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000819-35-1 | |
| Record name | diethyl[2-(piperidin-4-yloxy)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fundamental Synthetic Route
The primary and most documented method for synthesizing Diethyl[2-(piperidin-4-yloxy)ethyl]amine involves the nucleophilic substitution reaction between diethylamine and 2-(piperidin-4-yloxy)ethyl chloride. This reaction proceeds via the displacement of the chloride group by the diethylamine nucleophile, forming the target compound.
$$
\text{2-(piperidin-4-yloxy)ethyl chloride} + \text{diethylamine} \rightarrow \text{this compound} + \text{HCl}
$$
- The reaction is typically carried out under controlled temperature conditions to optimize yield.
- Solvents such as polar aprotic solvents (e.g., acetonitrile, dichloromethane) are often used to facilitate the nucleophilic substitution.
- The reaction can be scaled for both laboratory and industrial synthesis.
Purification Methods
Purification is critical to obtain high-purity this compound, especially for biochemical and pharmaceutical research. The following purification techniques are commonly employed:
| Purification Method | Description | Notes |
|---|---|---|
| Crystallization | Crystallization from mixtures of organic solvents and water, e.g., ethanol-water mixtures | Effective for removing desethylated and other minor impurities |
| Extraction-Adsorption | Dissolution in biphasic organic-water systems, followed by adsorption on silica gel | Silica gel adsorbs impurities; organic phase is then evaporated to isolate the product |
| Column Chromatography | Silica gel column chromatography using appropriate eluents | Used for fine purification and separation of closely related impurities |
These methods ensure that impurities such as desethyl derivatives and residual starting materials are minimized to below 0.07% in the final product, meeting high purity standards.
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Diethylamine, 2-(piperidin-4-yloxy)ethyl chloride |
| Reaction Type | Nucleophilic substitution |
| Typical Solvents | Dichloromethane, acetonitrile, ethanol-water mixtures |
| Reaction Temperature | Ambient to 50°C |
| Purification Techniques | Crystallization, extraction-adsorption, chromatography |
| Purity Achieved | >99.9% (less than 0.07% impurities) |
| Molecular Formula | C11H24N2O |
| Molecular Weight | 200.32 g/mol |
Summary of Preparation Methodology
Synthesis: React diethylamine with 2-(piperidin-4-yloxy)ethyl chloride under stirring in an appropriate solvent system. Mild heating may be applied to drive the reaction to completion.
Isolation: Upon completion, the reaction mixture is subjected to work-up procedures such as aqueous extraction to remove inorganic by-products (e.g., HCl).
Purification: The crude product is purified by crystallization from ethanol-water mixtures or by adsorption on silica gel followed by solvent evaporation to achieve high purity.
Characterization: The purified compound is characterized by spectroscopic methods (NMR, MS) and purity is confirmed by chromatographic techniques.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group undergoes oxidation to form N-oxide derivatives under specific conditions. For example:
-
Reaction : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in polar aprotic solvents like dichloromethane.
-
Product : Diethyl[2-(piperidin-4-yloxy)ethyl]amine N-oxide, characterized by increased polarity and altered biological activity .
| Reagent | Solvent | Temperature | Product | Application |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂ | 0–25°C | N-oxide derivative | Intermediate in drug synthesis |
| mCPBA | Ethanol | Reflux | Epoxide (side product possible) | Functionalization for SAR studies |
Alkylation and Functionalization
The piperidine nitrogen and terminal ethylamine group participate in alkylation reactions:
-
Primary Sites : Piperidine N-H (if deprotonated) and ethylamine nitrogen.
-
Reagents : Alkyl halides (e.g., methyl iodide) or aryl halides under basic conditions (K₂CO₃ or NaH) .
Example Reaction :
| Substrate | Alkylating Agent | Base | Product | Yield* |
|---|---|---|---|---|
| Piperidine N-H | Methyl iodide | NaH | N-Methylpiperidinium derivative | ~75% |
| Ethylamine nitrogen | Benzyl chloride | K₂CO₃ | N-Benzyl ethylamine derivative | ~68% |
*Yields estimated from analogous reactions in piperidine derivatives .
Acylation Reactions
The amine groups react with acyl chlorides or anhydrides to form amides:
Example :
| Acylating Agent | Solvent | Base | Product | Application |
|---|---|---|---|---|
| Acetyl chloride | THF | TEA | N-Acetylated amine | Prodrug synthesis |
| Benzoyl chloride | DCM | Pyridine | N-Benzoylated derivative | Bioactivity modulation |
Acid-Base Reactions
The compound forms stable salts with mineral acids (e.g., HCl, H₂SO₄), enhancing water solubility:
-
Reaction :
| Acid | Solvent | Product | Solubility (Water) |
|---|---|---|---|
| HCl (1M) | Et₂O | Hydrochloride salt | >50 mg/mL |
| H₂SO₄ | MeOH | Sulfate salt | >30 mg/mL |
Metal-Catalyzed Cross-Coupling
The compound’s ether and amine groups enable participation in Pd- or Ni-catalyzed couplings:
| Catalyst | Ligand | Substrate | Product | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 4-Bromoanisole | Arylpiperidine ether derivative | 82% |
Reductive Amination
The primary amine can undergo reductive amination with aldehydes/ketones:
Example :
Scientific Research Applications
Chemistry
Diethyl[2-(piperidin-4-yloxy)ethyl]amine serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. It has been shown to interact with enzymes involved in metabolic pathways, possibly acting as an inhibitor or activator, thus modulating biochemical reactions. Studies have indicated that it can influence cell signaling pathways and gene expression, particularly through modulation of the MAPK/ERK pathway .
Medicine
This compound has been explored for therapeutic properties. Notably, its derivatives have shown promise in pharmacological evaluations related to phospholipid dysregulation and neuroprotection against oxidative stress. The compound's structural features make it a candidate for drug development targeting specific biological pathways .
Pharmacological Evaluation
A study on structurally related compounds revealed that diethyl derivatives significantly inhibited phospholipase activity, suggesting potential therapeutic applications for conditions characterized by phospholipid dysregulation.
Antimicrobial Testing
Preliminary assays on related piperidine derivatives have suggested antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Further research is necessary to establish the efficacy of this compound specifically against these pathogens .
Mechanism of Action
The mechanism of action of Diethyl[2-(piperidin-4-yloxy)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Physicochemical Properties
*Note: LogP and solubility are estimated based on structural analogues.
Key Observations :
- Substituent Effects : The 2,2,6,6-tetramethyl substitution in increases steric bulk and lipophilicity (LogP = 2.5) compared to the unsubstituted piperidine in the target compound.
- Pharmaceutical Relevance : AZD0530 () demonstrates how piperazine/piperidine-ethoxy motifs are critical for kinase inhibition, suggesting similar applications for the target compound.
Pharmacological and Functional Comparisons
Kinase Inhibition
- AZD0530 (): Inhibits c-Src/Abl kinases (IC50 < 10 nM) via a 4-methylpiperazin-1-yl ethoxy group. The ethoxy linker enhances binding flexibility, while the piperazine nitrogen participates in hydrogen bonding .
- This compound : The piperidin-4-yloxy group may similarly position the compound in kinase active sites, though the diethyl groups could reduce polarity compared to AZD0530’s quinazoline core.
Insights :
- The target compound could be synthesized via nucleophilic substitution, where 4-hydroxypiperidine reacts with diethylaminoethyl chloride.
- Protection/deprotection strategies (e.g., acetyl groups in ) may optimize yield.
Biological Activity
Diethyl[2-(piperidin-4-yloxy)ethyl]amine, a compound featuring a piperidine moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : C₁₄H₁₉N₂O
- Molecular Weight : 235.32 g/mol
The presence of the piperidine ring enhances its lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
Table 1: Summary of Biological Activities
Case Studies
- Pharmacological Evaluation : A study evaluating the pharmacological profile of structurally related compounds found that diethyl derivatives showed significant inhibition of phospholipase activity, suggesting a mechanism that could lead to therapeutic applications in conditions characterized by phospholipid dysregulation .
- Neuroprotective Studies : In vitro studies indicated that compounds with piperidine structures can protect neuronal cells from oxidative stress. While direct studies on this compound are needed, similar compounds have shown promise in enhancing neuronal survival under stress conditions .
- Antimicrobial Testing : Preliminary assays on related piperidine derivatives have indicated potential antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Further research is required to establish the efficacy of this compound specifically .
Q & A
Q. What are the optimal synthetic routes for Diethyl[2-(piperidin-4-yloxy)ethyl]amine, and how can by-product formation be minimized?
- Methodological Answer : A two-step strategy is recommended:
- Step 1 : Synthesize the piperidin-4-yloxy intermediate via nucleophilic substitution of 4-hydroxypiperidine with a halogenated ethylamine precursor. Use potassium tert-butoxide as a base in THF to enhance reactivity .
- Step 2 : Introduce the diethylamine group via reductive amination or alkylation. Avoid oxidizing agents (e.g., Ag[BPh4]) to prevent unwanted Ce(III)/Ce(IV) mixtures, as seen in analogous Ce(III) complex syntheses .
- Purification : High-yield crystallization (e.g., 92% in ) using diethyl ether or THF minimizes by-products. Monitor reaction progress via TLC or HPLC to detect intermediates.
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the distorted monocapped octahedral geometry of the piperidine-amine moiety, as demonstrated in Ce(III) complexes .
- NMR Spectroscopy : Use - and -NMR to confirm ethyl group integration and piperidine ring proton environments. Compare with PubChem data for related piperidin-4-amine derivatives (e.g., 1-ethyl-N-phenylpiperidin-4-amine) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
Q. How should researchers handle and store this compound given its sensitivity?
- Methodological Answer :
- Handling : Use inert atmosphere (N/Ar) gloveboxes for air-sensitive steps, as the compound’s piperidine-amine structure may oxidize . Wear PPE (gloves, goggles) and avoid skin contact due to amine reactivity .
- Storage : Store under argon at –20°C in amber vials. For long-term stability, convert to hydrochloride salts (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., acetylcholinesterase), as applied to 4-methoxy-phenylthiazole-2-amine derivatives . Parameterize the piperidine oxygen’s lone pairs for hydrogen-bonding analysis.
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron density distribution, focusing on the ethylamine side chain’s nucleophilicity .
Q. When encountering contradictory data in ligand efficiency studies, what analytical approaches resolve discrepancies?
- Methodological Answer :
- Comparative Titration : Use isothermal titration calorimetry (ITC) to measure binding constants with transition metals (e.g., Cu), contrasting results with spectrophotometric assays (e.g., H-acid coupling) .
- By-Product Analysis : Employ GC-MS or -NMR to detect trace impurities (e.g., oxidized piperidine derivatives) that may skew ligand efficiency metrics .
Q. What strategies are effective in modifying the piperidine ring to enhance pharmacological properties?
- Methodological Answer :
- Ring Substitution : Introduce electron-withdrawing groups (e.g., –CF) at the 3-position of the piperidine ring to improve metabolic stability, as demonstrated in 4-(phenylamino)piperidine carboxylates .
- Bioisosteric Replacement : Replace the piperidine oxygen with sulfur (thioether) or a methylene group to modulate lipophilicity and blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
